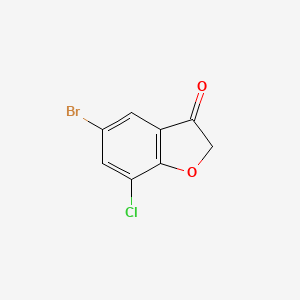

5-Bromo-7-chlorobenzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-7-chlorobenzofuran-3(2H)-one is a chemical compound that belongs to the family of benzofuran derivatives. It is a white crystalline powder that is used in various scientific research applications. This compound has attracted significant interest from researchers due to its various biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis Techniques and Intermediates

A novel approach to synthesizing bromo- and iodomethyl-substituted tetrahydrofurans leverages the photolysis of N-alkenoxythiazole-2(3H)-thiones and pyridine-2(1H)-thiones. This method provides a new route for the creation of halogenated organic compounds, which can be utilized in various synthetic applications, including the production of aryl-substituted tetrahydrofurans (Hartung et al., 2003).

Organic Synthesis Building Blocks

Investigation into 1-bromo-3-buten-2-one revealed its potential as a building block for organic synthesis. It has been found useful in the creation of 5-membered-aza-heterocycles and carbocycles, offering a versatile tool for chemists to design and synthesize new compounds (Westerlund et al., 2001).

Catalysis and Chemical Reactions

The selective amination of polyhalopyridines using a palladium-xantphos complex has been demonstrated to produce high yields of aminated products. This process exemplifies the catalytic capabilities of palladium complexes in facilitating specific chemical transformations (Jianguo Ji et al., 2003).

Precursors for Heteroditopic Ligands

One-pot halomethylation of 5-substituted salicylaldehydes provides an efficient method for the preparation of heteroditopic ligands. These ligands have applications in the binding of metal salts, showcasing their utility in coordination chemistry (Qiang Wang et al., 2006).

Reduction of Biomass-Derived Compounds

Catalytic reduction of furanic compounds derived from biomass into valuable chemicals and fuels highlights the potential of hydrogenation processes in the biorefinery sector. Such transformations are crucial for the sustainable conversion of biomass into a wide range of industrially relevant products (Nakagawa et al., 2013).

Versatile Precursors for Organic Synthesis

Brominated trihalomethylenones serve as versatile precursors in the synthesis of various pyrazole derivatives, demonstrating their utility in the creation of compounds with potential biological activities (Martins et al., 2013).

Propriétés

IUPAC Name |

5-bromo-7-chloro-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETJSJMINFSMKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)

![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)

![4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869283.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2869286.png)

![5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2869291.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2869292.png)